

# Technical Support Center: Epofolate (BMS-753493)

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## Compound of Interest

Compound Name: *Epofolate*

Cat. No.: *B1574328*

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Welcome to the technical support center for **Epofolate** (BMS-753493). This resource is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of **Epofolate** in a preclinical setting. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Disclaimer: The clinical development of **Epofolate** (BMS-753493) was discontinued due to a lack of demonstrated anti-tumor activity in Phase I/IIa trials.<sup>[1]</sup> This information is intended for research purposes only.

## Frequently Asked Questions (FAQs)

Q1: What is **Epofolate** and what is its mechanism of action?

**Epofolate** (BMS-753493) is a folate receptor-targeted chemotherapeutic agent. It is a conjugate of a synthetic epothilone analog (BMS-748285) and folic acid.<sup>[1]</sup> The folic acid moiety targets the folate receptor-alpha (FR $\alpha$ ), which is often overexpressed on the surface of various cancer cells.<sup>[1][2]</sup> Upon binding to FR $\alpha$ , **Epofolate** is internalized by the cancer cell. Inside the cell, the active epothilone payload is released, which then acts as a microtubule-stabilizing agent. This disruption of microtubule dynamics leads to cell cycle arrest and ultimately, apoptosis.

Q2: What is the rationale for targeting the folate receptor?

The folate receptor alpha (FR $\alpha$ ) is a high-affinity receptor for folic acid that is minimally expressed in most normal tissues but is frequently overexpressed in a variety of solid tumors, including ovarian, lung, and breast cancers. This differential expression provides a basis for selectively delivering cytotoxic agents to cancer cells while minimizing exposure to healthy tissues, potentially widening the therapeutic window of the conjugated drug.

Q3: What were the key findings from the clinical trials of **Epofolate**?

Phase I/IIa clinical trials of **Epofolate** (BMS-753493) in patients with advanced solid tumors established the maximum tolerated dose (MTD) and identified dose-limiting toxicities. However, the trials did not demonstrate objective anti-tumor responses, leading to the discontinuation of its clinical development.<sup>[1]</sup>

Q4: What is the stability of **Epofolate** and how should it be handled?

**Epofolate** is known to be unstable under certain conditions. A study on its degradation revealed that it is most stable in a pH range of 6.0 to 7.0. It shows instability at both lower and higher pH values. This is a critical consideration for the preparation of stock solutions and experimental buffers. For injectable formulations in preclinical studies, a pH between 6 and 7 was suggested as optimal.

## Quantitative Data Summary

The following tables summarize key quantitative data for **Epofolate** (BMS-753493) and its active epothilone moiety.

Table 1: Clinical Data (Phase I/IIa) for **Epofolate** (BMS-753493)<sup>[1]</sup>

Parameter	Study 1 (Days 1, 4, 8, 11 of a 21-day cycle)	Study 2 (Days 1-4 of a 21-day cycle)
Starting Dose	5 mg daily	2.5 mg daily
Maximum Tolerated Dose (MTD)	26 mg	15 mg
Dose-Limiting Toxicities	Fatigue, transaminitis, gastrointestinal toxicity, mucositis	Fatigue, transaminitis, gastrointestinal toxicity, mucositis, Stevens-Johnson syndrome (1 patient)
Half-life of conjugated epothilone	0.2 - 0.6 hours	0.2 - 0.6 hours

Table 2: Preclinical Data for **Epofolate** (BMS-753493) and its Active Moiety (BMS-748285)

Parameter	Value	Species/System	Reference
IC50 of BMS-748285	<1 nmol/L	In vitro	[3]
Maximum Tolerated Dose of BMS-748285	2.2 nmol/kg	Mice	[3]
Plasma AUC of BMS-748285 after BMS-753493 administration	245.9 ng·h/mL	Mice	[3]
Plasma AUC of BMS-748285 after BMS-748285 administration	645.1 ng·h/mL	Mice	[3]

## Experimental Protocols & Troubleshooting Guides

### In Vitro Cytotoxicity Assay

This protocol outlines a general procedure for assessing the cytotoxic effects of **Epofolate** on cancer cell lines.

Experimental Workflow:

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## References

- 1. Flow cytometric method for determining folate receptor expression on ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Folate Receptor-Positive Gynecological Cancer Cells: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
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